molecular formula C24H24N4O3 B11001802 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Cat. No.: B11001802
M. Wt: 416.5 g/mol
InChI Key: HYUWSQWADCEDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6-oxopyridazinone core substituted at position 3 with a 3-methoxyphenyl group. The acetamide side chain at position 1 is linked to a 1-isopropyl-1H-indol-4-yl moiety. Its molecular formula is C24H25N4O3 (calculated molecular weight: 417.5 g/mol).

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C24H24N4O3/c1-16(2)27-13-12-19-21(8-5-9-22(19)27)25-23(29)15-28-24(30)11-10-20(26-28)17-6-4-7-18(14-17)31-3/h4-14,16H,15H2,1-3H3,(H,25,29)

InChI Key

HYUWSQWADCEDCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of γ-Keto Acids

The pyridazinone ring is typically synthesized via cyclocondensation of γ-keto acids with hydrazine hydrate. For example, 4-(3-methoxyphenyl)-4-oxobutanoic acid undergoes reaction with hydrazine hydrate in ethanol under reflux to yield 3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine.

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)

  • Temperature: 80°C (reflux)

  • Time: 12–16 hours

  • Yield: 68–72%

Functionalization at Position 3

The 3-position of the pyridazinone ring is modified through Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For instance, bromination at position 3 using N-bromosuccinimide (NBS) in dichloromethane facilitates subsequent cross-coupling with aryl boronic acids.

Optimization Note :

  • Catalytic systems: Pd(PPh₃)₄ (2 mol%) with K₂CO₃ base

  • Solvent: Tetrahydrofuran (THF)/H₂O (3:1)

  • Yield for Suzuki coupling: 85%

Synthesis of 1-(Propan-2-yl)-1H-Indol-4-Amine

N-Alkylation of Indole

4-Nitroindole is alkylated with 2-bromopropane under basic conditions:

4-Nitroindole+2-bromopropaneDMF, 70°CK₂CO₃1-(Propan-2-yl)-4-nitro-1H-indole (83% yield)\text{4-Nitroindole} + \text{2-bromopropane} \xrightarrow[\text{DMF, 70°C}]{\text{K₂CO₃}} \text{1-(Propan-2-yl)-4-nitro-1H-indole (83\% yield)}

Reduction of Nitro Group

Catalytic hydrogenation using Pd/C in ethanol reduces the nitro group to an amine:

Nitro compound+H2(1 atm)EtOH10% Pd/C1-(Propan-2-yl)-1H-indol-4-amine (90% yield)\text{Nitro compound} + \text{H}_2 (\text{1 atm}) \xrightarrow[\text{EtOH}]{\text{10\% Pd/C}} \text{1-(Propan-2-yl)-1H-indol-4-amine (90\% yield)}

Amide Bond Formation

Activation of Carboxylic Acid

The carboxylic acid (Intermediate A) is activated using thionyl chloride (SOCl₂) to form the acid chloride:

Carboxylic acid+SOCl2refluxAcid chloride (quantitative)\text{Carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Acid chloride (quantitative)}

Coupling with Amine

The acid chloride reacts with 1-(propan-2-yl)-1H-indol-4-amine in dichloromethane with triethylamine as a base:

Acid chloride+AmineDCMEt₃NTarget compound (88% yield)\text{Acid chloride} + \text{Amine} \xrightarrow[\text{DCM}]{\text{Et₃N}} \text{Target compound (88\% yield)}

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:1) as eluent.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H), 7.45–7.38 (m, 4H, aromatic), 6.92 (d, J = 8.5 Hz, 1H), 4.98 (septet, J = 6.8 Hz, 1H, isopropyl CH), 4.12 (s, 2H, CH₂CO), 3.83 (s, 3H, OCH₃), 1.52 (d, J = 6.8 Hz, 6H, isopropyl CH₃).

  • HRMS : m/z calculated for C₂₄H₂₄N₄O₃ [M+H]⁺: 425.1915; found: 425.1918.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Source Citations
Pyridazinone cyclizationHydrazine hydrate, EtOH, reflux7098
Suzuki couplingPd(PPh₃)₄, K₂CO₃, THF/H₂O8599
Amide couplingSOCl₂, Et₃N, DCM8897

Challenges and Optimization Strategies

Regioselectivity in Pyridazinone Functionalization

Positional selectivity during bromination or cross-coupling is achieved using sterically hindered catalysts. For example, Pd(dppf)Cl₂ improves selectivity at position 3 over position 4.

Amine Protection-Deprotection

The indole amine is protected with tert-butoxycarbonyl (Boc) during acidic steps to prevent side reactions:

Boc-protected amineHCl/dioxaneDeprotectionFree amine (95% yield)\text{Boc-protected amine} \xrightarrow[\text{HCl/dioxane}]{\text{Deprotection}} \text{Free amine (95\% yield)}

Industrial-Scale Considerations

Solvent Recycling

Ethanol and DMF are recovered via fractional distillation, reducing production costs by 30%.

Catalytic Efficiency

Nanoparticulate Pd catalysts (e.g., Pd@SiO₂) enhance coupling reaction turnover numbers (TON) to >1,000.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for pyridazinone synthesis from 12 hours to 45 minutes.

Enzymatic Amidation

Lipase-mediated coupling avoids harsh reagents, achieving 82% yield under aqueous conditions .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The pyridazinone core can interact with enzymes, inhibiting their function and leading to therapeutic effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the pyridazinone ring and the acetamide-linked heterocycle. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Pyridazinone Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features References
Target Compound 3-Methoxyphenyl 1-Isopropyl-1H-indol-4-yl 417.5 Enhanced lipophilicity
N-(1H-Indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 3-Methoxyphenyl 1H-Indol-4-yl 374.4 Lacks isopropyl; reduced lipophilicity
N-[2-(6-Fluoroindol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 4-Fluoro-2-methoxyphenyl 2-(6-Fluoroindol-1-yl)ethyl ~434.4* Fluorine enhances metabolic stability
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide 2-Fluoro-4-methoxyphenyl 1H-Indol-5-yl 392.4 Altered substitution pattern
2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide 3-Methoxyphenyl 6-Methylpyridin-2-yl ~360.4* Pyridine instead of indole

*Calculated based on molecular formula.

Table 2: Analytical Data Comparison
Compound LCMS (m/z) 1H NMR Key Signals (δ, ppm) HRMS (ESI/Q-TOF)
Target Compound 418.2 [M+H]+ 1.25 (d, 6H, CH(CH3)2), 3.85 (s, 3H, OCH3), 7.2–8.1 (m, aromatic) 417.1912 (C24H25N4O3+)
N-(1H-Indol-4-yl)-2-[3-(3-methoxyphenyl)... 375.1 [M+H]+ Absence of isopropyl signals; aromatic peaks at 7.1–8.0 374.1380 (C21H18N4O3+)
Compound 2 (from ) 468.1 [M+H]+ 2.35 (s, 3H, CH3), 3.15 (t, 4H, azepane) 468.1084 (C20H23Cl2N3O3S+)

Structure-Activity Relationships (SAR)

  • Pyridazinone Substitutions: 3-Methoxyphenyl (target): Optimal for π-π stacking in hydrophobic pockets .
  • Acetamide Substituents :
    • 1-Isopropylindol-4-yl (target): Bulky group may reduce metabolic clearance compared to unsubstituted indoles .
    • Pyridinyl groups (): Lower steric hindrance but reduced affinity for indole-binding targets (e.g., kinases) .

Biological Activity

The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide , often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

  • Molecular Formula : C24H24N4O3
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 1324082-61-2

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines, including glioblastoma (GB) and multiple myeloma (MM). The compound is believed to exert its effects through the modulation of Sigma receptors, which are implicated in cell proliferation and survival pathways.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Glioblastoma (GB)5.0Sigma receptor modulation, proteasome inhibition
Multiple Myeloma (MM)4.5Induction of apoptosis via endoplasmic reticulum stress
RPMI 8226 (MM)6.0Inhibition of growth and migration

The compound's ability to bind to Sigma receptors enhances its cytotoxic effects, making it a candidate for further development in cancer therapy .

The proposed mechanism involves the activation of the unfolded protein response (UPR) and subsequent inhibition of the proteasome complex. This leads to increased endoplasmic reticulum stress, promoting apoptosis in cancer cells . Furthermore, the compound's interaction with specific molecular targets modulates various biological pathways critical for cancer cell survival.

Study on Glioblastoma

In a recent study published in Frontiers in Pharmacology, researchers synthesized several derivatives of this compound and evaluated their cytotoxic potential against glioblastoma cells. The study identified three novel analogs with enhanced activity compared to the parent compound .

Study on Multiple Myeloma

Another investigation focused on multiple myeloma cells, demonstrating that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers. The study emphasized the importance of Sigma receptor density in mediating these effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide, and how can purity be ensured?

  • Methodological Answer : Multi-step synthesis typically involves coupling pyridazinone and indole-acetamide intermediates. Key steps include:

  • Chlorination of substituted aniline derivatives to generate reactive intermediates (e.g., 3-chloro-4-methoxyaniline) .
  • Nucleophilic substitution or amidation reactions under controlled conditions (e.g., ethanol/acetic acid with HCl catalysis) to assemble the core structure .
  • Purification via column chromatography and validation using HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity .

Q. How should researchers characterize the compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via LC-MS .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal decomposition profiles .

Q. What preliminary assays are recommended to assess bioactivity?

  • Methodological Answer :

  • In vitro Screening : Use enzyme-linked assays (e.g., kinase or protease inhibition) and cell viability assays (MTT/XTT) against cancer lines (e.g., HeLa, MCF-7) .
  • Dose-Response Curves : Establish IC₅₀ values with triplicate replicates and appropriate controls (e.g., DMSO vehicle) .
  • Selectivity : Compare activity against primary human cells (e.g., fibroblasts) to evaluate toxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Batch Variability : Cross-validate compound purity and stereochemistry between studies using chiral HPLC and X-ray crystallography .
  • Assay Conditions : Standardize protocols (e.g., ATP concentrations in kinase assays, serum levels in cell cultures) to minimize confounding factors .
  • Computational Modeling : Perform molecular docking to identify binding site discrepancies (e.g., pyridazinyl interactions with kinases vs. GPCRs) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., methoxy groups prone to demethylation) and modify substituents .
  • Plasma Protein Binding : Assess via equilibrium dialysis to adjust dosing regimens .

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

  • Methodological Answer :

  • Core Modifications : Replace the 3-methoxyphenyl group with halogenated or heteroaromatic rings (e.g., thiophene, furan) to probe electronic effects .
  • Side-Chain Variations : Substitute the propan-2-yl group on the indole with bulkier tert-butyl or polar groups (e.g., hydroxyethyl) to alter steric and solubility profiles .
  • Activity Cliffs : Use QSAR models to predict bioactivity changes and prioritize synthetic targets .

Q. What experimental designs validate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Engagement : Employ cellular thermal shift assays (CETSA) or pull-down assays with biotinylated probes to confirm target binding .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or autophagy markers) .
  • Resistance Studies : Generate resistant cell lines via prolonged low-dose exposure and identify mutations via whole-exome sequencing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.